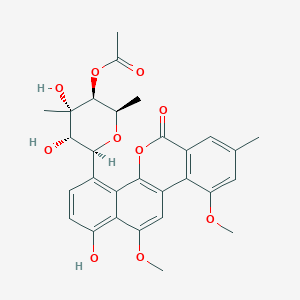
4'-acetylchrysomycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Acetylchrysomycin B is a bacterial metabolite and derivative of chrysomycin B. It has been found in Streptomyces and exhibits significant antibacterial and anticancer activities . This compound is particularly active against strains of Bacillus subtilis, Bacillus cereus, Corynebacterium bovis, and Enterococcus faecalis . Additionally, it shows cytotoxicity against a panel of human cancer cell lines .
Preparation Methods
4’-Acetylchrysomycin B is typically synthesized through the acetylation of chrysomycin B. The acetylation process increases the cytotoxicity of the compound . The synthetic route involves the use of acetylating agents under controlled conditions to achieve the desired product.
Chemical Reactions Analysis
4’-Acetylchrysomycin B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4’-Acetylchrysomycin B has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4’-acetylchrysomycin B involves its interaction with bacterial and cancer cell targets. It inhibits the growth of bacteria by interfering with cell wall synthesis and other vital processes . In cancer cells, the compound induces cytotoxicity by disrupting cellular functions and promoting apoptosis . The molecular targets and pathways involved include DNA gyrase and topoisomerase, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
4’-Acetylchrysomycin B is closely related to other acetylchrysomycins, such as 4’-acetylchrysomycin A . While both compounds exhibit antibacterial and anticancer activities, 4’-acetylchrysomycin B has been found to have higher cytotoxicity due to the acetylation process . Other similar compounds include chrysomycin A and chrysomycin B, which are the parent compounds from which acetylchrysomycins are derived . The unique feature of 4’-acetylchrysomycin B is its enhanced biological activity resulting from acetylation .
Properties
Molecular Formula |
C29H30O10 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6S)-4,5-dihydroxy-6-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxonaphtho[1,2-c]isochromen-4-yl)-2,4-dimethyloxan-3-yl] acetate |
InChI |
InChI=1S/C29H30O10/c1-12-9-17-21(19(10-12)35-5)16-11-20(36-6)23-18(31)8-7-15(22(23)24(16)39-28(17)33)25-26(32)29(4,34)27(13(2)37-25)38-14(3)30/h7-11,13,25-27,31-32,34H,1-6H3/t13-,25+,26+,27+,29+/m1/s1 |
InChI Key |
MOICNMDKCPHILF-AQGXNSSESA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


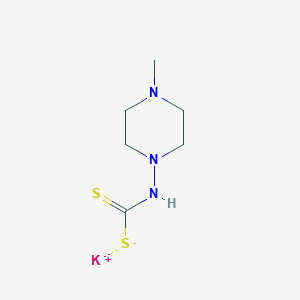
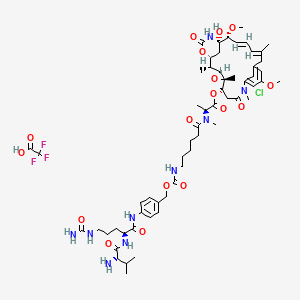
![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)


![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)
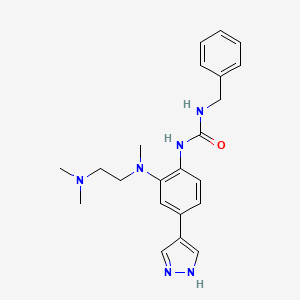
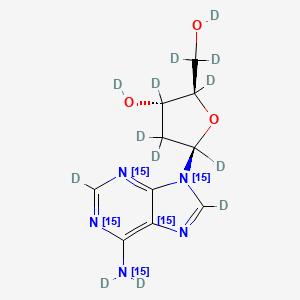
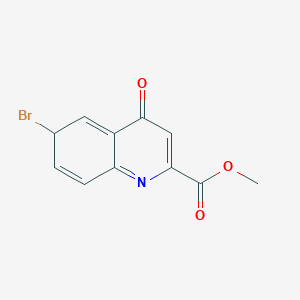
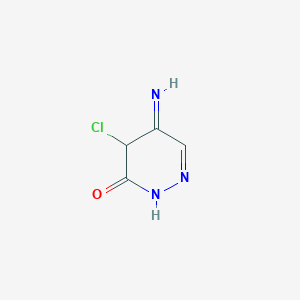
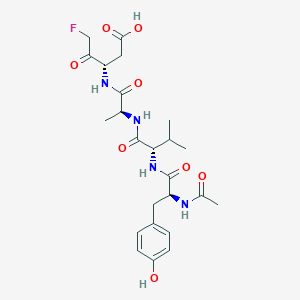
![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)
![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)
![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
